

An In-depth Technical Guide to 3-(Phenylamino)-1-propanol

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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

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CAS Number: 31121-11-6

This technical guide provides a comprehensive overview of 3-(Phenylamino)-1-propanol, a versatile organic compound with applications in medicinal chemistry and materials science.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological significance.

Chemical Identity and Properties

3-(Phenylamino)-1-propanol, also known as **3-Anilino-1-propanol**, is an organic compound featuring both an amino and an alcohol functional group.^[1] Its structure consists of a propanol backbone substituted with a phenylamino group, which imparts unique chemical characteristics.^[1] The presence of a hydroxyl group allows for hydrogen bonding, rendering it soluble in polar solvents and enhancing its reactivity in organic synthesis.^[1] The amino group can readily participate in nucleophilic substitution and coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1]

Table 1: Physicochemical Properties of 3-(Phenylamino)-1-propanol

Property	Value	Source
CAS Number	31121-11-6	PubChem
Molecular Formula	C ₉ H ₁₃ NO	--INVALID-LINK--
Molecular Weight	151.21 g/mol	--INVALID-LINK--
Appearance	Colorless to pale yellow liquid or solid	--INVALID-LINK--
IUPAC Name	3-(phenylamino)propan-1-ol	PubChem
InChI	InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2	PubChem
InChIKey	GZYBSURBYCLNSM-UHFFFAOYSA-N	PubChem
SMILES	C1=CC=C(C=C1)NCCCO	PubChem

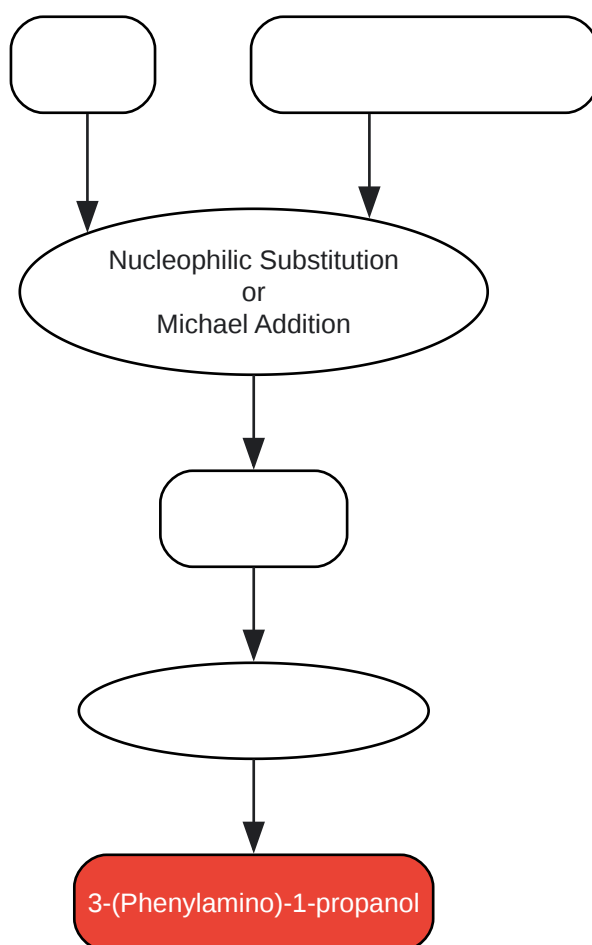
Synonyms:[2]

- **3-Anilino-1-propanol**
- N-(3-Hydroxypropyl)aniline
- 3-Phenylamino-1-propanol
- 1-Propanol, 3-(phenylamino)-
- 3-anilinopropan-1-ol
- 3-phenylaminopropanol
- N-(Hydroxypropyl)aniline

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 3-(Phenylamino)-1-propanol are not readily available in the public domain, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the reaction of aniline with a three-carbon synthon containing a hydroxyl group or a precursor that can be readily converted to one.

Logical Workflow for a Potential Synthesis:



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Caption: A potential synthetic workflow for 3-(Phenylamino)-1-propanol.

One possible method involves the nucleophilic substitution of a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) with aniline. The reaction would likely be carried out in the presence of a base to neutralize the hydrogen halide formed.

Alternatively, a Michael addition of aniline to acrolein, followed by the reduction of the resulting aldehyde, would also yield the desired product. The choice of solvent, temperature, and catalyst would be critical for optimizing the reaction yield and purity.

Note: These are proposed synthetic routes. Researchers should consult the chemical literature and safety data before attempting any synthesis.

Applications in Drug Development and Pharmacology

The structural motif of a phenylamino group attached to an alkyl chain with a terminal alcohol is found in various pharmacologically active molecules. While specific biological activity data for 3-(Phenylamino)-1-propanol is limited in publicly accessible databases, its potential as a scaffold or intermediate in drug discovery is noteworthy.

Compounds with similar structural features, such as propranolol, are well-known beta-adrenergic blockers.^[3] Propranolol is a propanolamine containing a naphthalene ring system, but it shares the core feature of an amino alcohol.^[3] This suggests that derivatives of 3-(Phenylamino)-1-propanol could be explored for their cardiovascular or neurological activities.

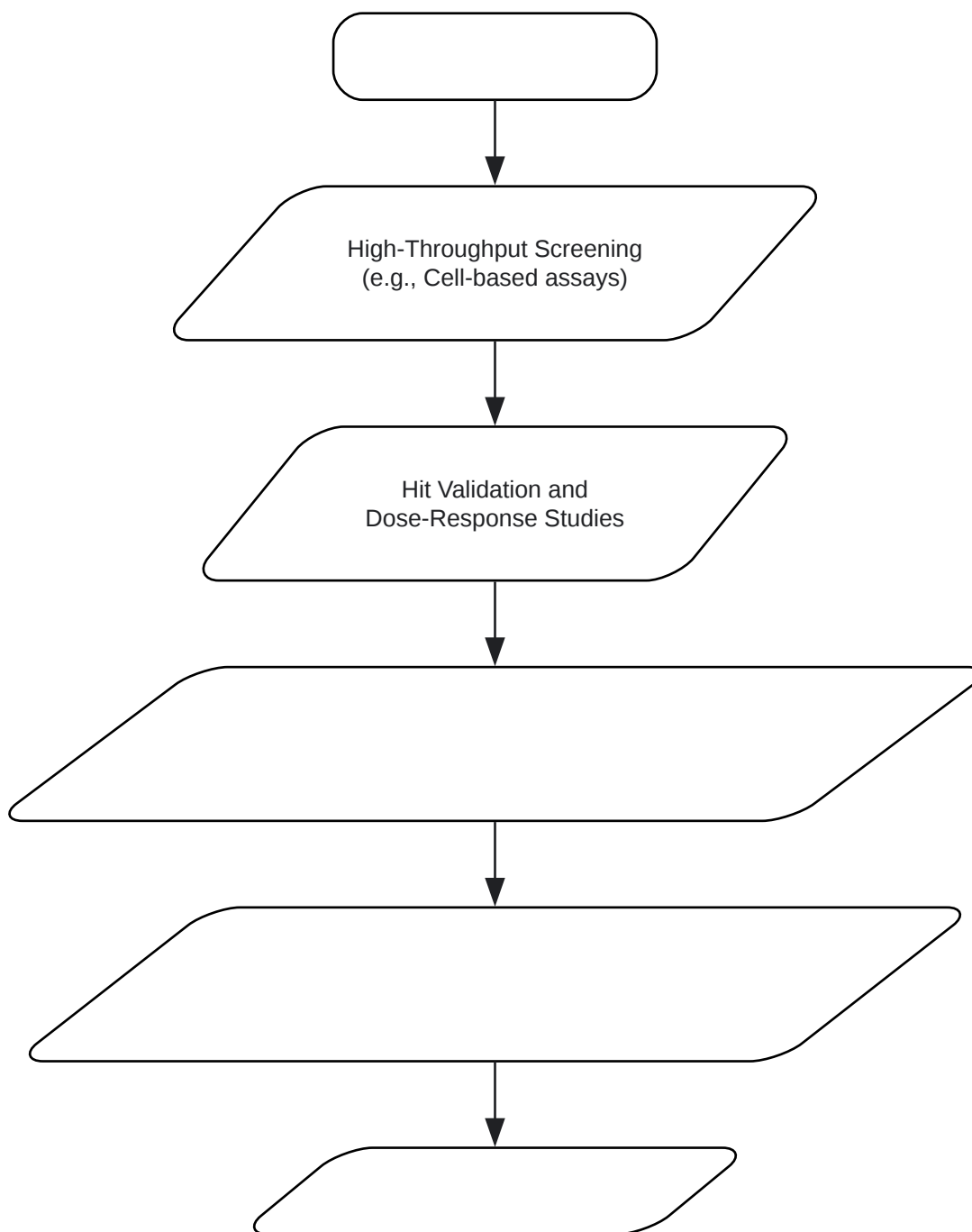
A study on the metabolism of a related compound, (R)- and (S)-3-(phenylamino)propane-1,2-diol, was conducted in the context of the Toxic Oil Syndrome.^[4] This research highlights the importance of understanding the metabolic fate of such compounds in biological systems.^[4] The study identified several metabolites, indicating that the phenylamino propanol structure undergoes extensive biotransformation.^[4]

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature detailing the specific involvement of 3-(Phenylamino)-1-propanol in any particular signaling pathway. To understand its potential mechanism of action, researchers would need to conduct extensive biological screening and molecular pharmacology studies.

A hypothetical workflow for investigating the biological target and pathway of 3-(Phenylamino)-1-propanol is outlined below.

Experimental Workflow for Target Identification:

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Caption: A general workflow for identifying the biological target and signaling pathway of a novel compound.

Conclusion

3-(Phenylamino)-1-propanol is a chemical compound with a well-defined structure and potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in the public domain, its structural similarity to known pharmacologically active agents suggests it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, pharmacological profile, and potential mechanisms of action.

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References

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